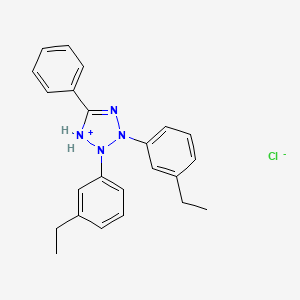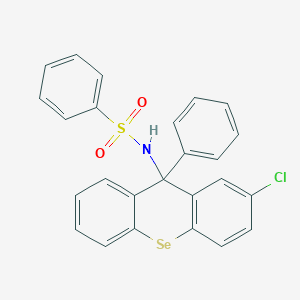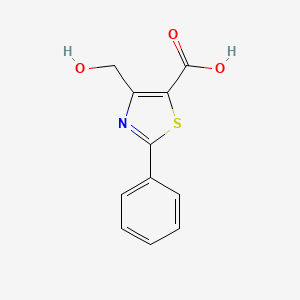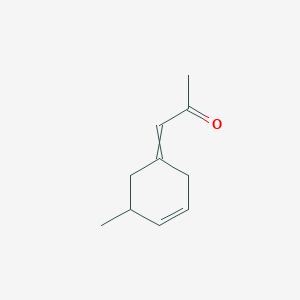
1-(5-Methylcyclohex-3-en-1-ylidene)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methylcyclohex-3-en-1-ylidene)propan-2-one is an organic compound with the molecular formula C10H14O It is a cyclohexenone derivative, characterized by a cyclohexene ring with a methyl group and a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(5-Methylcyclohex-3-en-1-ylidene)propan-2-one can be synthesized through several methods:
Acid Hydrolysis and Decarboxylation: This method involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative.
Oxidation: Another method is the oxidation of 1-methylcyclohex-1-ene using chromium trioxide in acetic acid.
Cyclization: The cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid is also a viable synthetic route.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Methylcyclohex-3-en-1-ylidene)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(5-Methylcyclohex-3-en-1-ylidene)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Methylcyclohex-3-en-1-ylidene)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, leading to the formation of different products. Its effects are mediated through the formation of covalent bonds with target molecules, altering their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one
- 2-Isopropyl-5-methyl-3-cyclohexen-1-one
- 1-(5-isopropyl-2-methyl-cyclohex-2-enyl)-propan-1-one
Uniqueness
1-(5-Methylcyclohex-3-en-1-ylidene)propan-2-one is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a cyclohexene ring with a methyl group and a propan-2-one moiety makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
90213-60-8 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-(5-methylcyclohex-3-en-1-ylidene)propan-2-one |
InChI |
InChI=1S/C10H14O/c1-8-4-3-5-10(6-8)7-9(2)11/h3-4,7-8H,5-6H2,1-2H3 |
Clé InChI |
VNRWICFSIGADQX-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=CC(=O)C)CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B14381441.png)
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14381451.png)
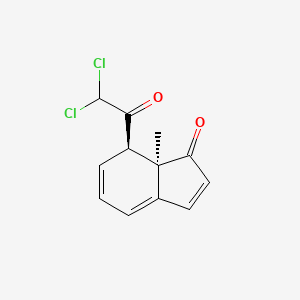
![N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14381476.png)
![4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one](/img/structure/B14381478.png)
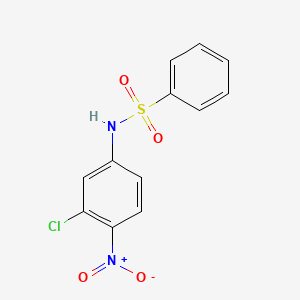
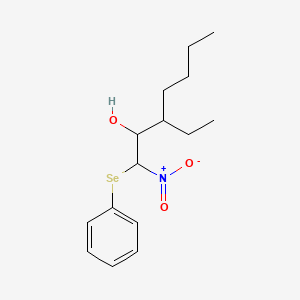
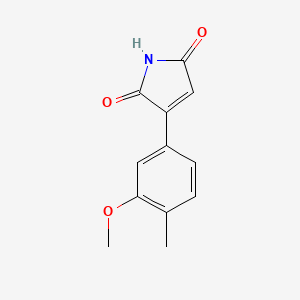
![2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381494.png)
![7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one](/img/structure/B14381507.png)
![1-[2-(2-Methylpropoxy)ethyl]-4-(prop-1-EN-1-YL)benzene](/img/structure/B14381512.png)
